Technical Documentation Center

(S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
  • CAS: 2222165-17-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Asymmetric Synthesis of (S)-2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride

Executive Summary (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride (CAS: 2222165-17-3)[1] is a highly specialized chiral amine building block characterized by a pyridine ring, an isopropyl group, and a primary ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride (CAS: 2222165-17-3)[1] is a highly specialized chiral amine building block characterized by a pyridine ring, an isopropyl group, and a primary amine at a defined (S)-stereocenter. Chiral 1-(pyridin-2-yl)alkylamines are privileged pharmacophores frequently embedded in advanced pharmaceutical intermediates, such as enzyme inhibitors, GPCR ligands, and antiviral agents like the HIV capsid inhibitor Lenacapavir[2].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, structural dynamics, and a field-proven, self-validating protocol for its asymmetric synthesis using Ellman’s sulfinamide methodology[3].

Physicochemical Profiling and Structural Dynamics

The physical chemistry of this compound is governed by its two basic nitrogen atoms: the pyridine nitrogen and the primary amine. In drug development and synthetic handling, the compound is almost exclusively isolated and stored as a dihydrochloride salt .

Causality of Salt Selection: Free base primary amines with adjacent electron-withdrawing heteroaromatics (like pyridine) are prone to oxidative degradation, carbamate formation (via atmospheric CO2), and can be difficult to handle due to their oily nature. The dihydrochloride salt ensures a highly crystalline, non-hygroscopic, and water-soluble powder that locks the stereocenter against base-catalyzed epimerization.

Table 1: Quantitative Physicochemical Parameters
ParameterValue
Chemical Name (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride
CAS Registry Number 2222165-17-3
Molecular Formula C9H14N2 · 2HCl (C9H16Cl2N2)
Molecular Weight 223.14 g/mol
Appearance White to off-white crystalline powder
pKa1 (Pyridine Nitrogen) ~5.2 (Calculated)
pKa2 (Primary Amine) ~9.2 (Calculated)
LogP (Free Base) ~1.8
Aqueous Solubility Highly soluble (>50 mg/mL at pH < 4)
Acid-Base Equilibration Pathway

Understanding the protonation states is critical for extraction, chromatography, and biological assay formulation. As the pH increases, the pyridine ring deprotonates first, followed by the primary amine.

AcidBase A Dihydrochloride Salt [Py-H]+ / [R-NH3]+ pH < 4.0 B Monohydrochloride Py / [R-NH3]+ pH 5.0 - 8.0 A->B pKa1 ~5.2 C Free Base Py / R-NH2 pH > 9.5 B->C pKa2 ~9.2

Figure 1: pH-dependent acid-base equilibration and protonation states.

Asymmetric Synthesis: The Ellman Sulfinamide Methodology

To establish the precise (S)-stereocenter at the alpha-position, the most robust and scalable method relies on the use of an , specifically (S)-tert-butanesulfinamide. This approach provides predictable stereocontrol via a rigid transition state, circumventing the need for late-stage chiral resolution[4].

Synthesis Step1 Pyridine-2-carboxaldehyde + (S)-tert-Butanesulfinamide Step2 Chiral Sulfinimine Intermediate (Condensation via Ti(OEt)4) Step1->Step2 Lewis Acid Catalysis Step3 Diastereoselective Grignard Addition (iPrMgCl, -78 °C in THF) Step2->Step3 Nucleophilic Addition Step4 Sulfinamide Intermediate (Purification & Diastereomer Separation) Step3->Step4 Stereocontrol (>95% de) Step5 (S)-2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride (HCl in Dioxane) Step4->Step5 Acidic Cleavage & Salt Formation

Figure 2: Asymmetric synthesis workflow via Ellman's sulfinamide.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure the integrity of the synthesis at every stage.

Phase 1: Condensation (Imine Formation)
  • Causality & Rationale: Pyridine-2-carboxaldehyde is highly electrophilic but prone to side reactions like aldol condensations. Titanium(IV) ethoxide [Ti(OEt)4] is selected because it acts as both a mild Lewis acid to activate the carbonyl and a stoichiometric water scavenger, driving the equilibrium toward the sulfinimine without causing epimerization.

  • Protocol:

    • Charge a flame-dried flask with pyridine-2-carboxaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.05 eq) in anhydrous dichloromethane (DCM).

    • Add Ti(OEt)4 (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

    • Stir for 12 hours.

    • Self-Validation (IPC): Monitor the reaction via HPLC or TLC (Hexane/EtOAc 1:1). The reaction is deemed complete only when the aldehyde peak is <1%.

    • Quench with aqueous NaHCO3, filter through a Celite pad to remove insoluble TiO2 salts, and concentrate the organic layer to yield the crude sulfinimine.

Phase 2: Diastereoselective Grignard Addition
  • Causality & Rationale: Isopropylmagnesium chloride (iPrMgCl) is added to the chiral sulfinimine. Performing this reaction at -78 °C in THF is critical; it locks the sulfinimine into a rigid, chelation-controlled transition state involving the pyridine nitrogen and the sulfinyl oxygen coordinating to the magnesium. The bulky tert-butyl group sterically blocks one face, ensuring high diastereoselectivity (>95:5 dr) for the desired intermediate[3].

  • Protocol:

    • Dissolve the crude sulfinimine in anhydrous THF and cool to -78 °C.

    • Add iPrMgCl (2.0 M in THF, 1.5 eq) dropwise over 30 minutes to maintain the internal temperature.

    • Stir at -78 °C for 4 hours, then slowly warm to room temperature.

    • Quench with saturated aqueous NH4Cl and extract with EtOAc.

    • Self-Validation (IPC): Analyze the crude mixture by 1H NMR prior to purification. Calculate the diastereomeric ratio (dr) by comparing the integration of the chiral C1-H proton signals. Purify via crystallization to isolate the pure diastereomer.

Phase 3: Acidic Cleavage and Salt Formation
  • Causality & Rationale: The sulfinyl group must be removed without racemizing the newly formed alpha-chiral center. Anhydrous HCl in dioxane is utilized because it simultaneously cleaves the N-S bond and protonates both the primary amine and the pyridine ring, precipitating the highly stable dihydrochloride salt directly from the reaction mixture, thereby bypassing the need for free-base isolation.

  • Protocol:

    • Dissolve the pure sulfinamide intermediate in a minimal amount of anhydrous methanol.

    • Add 4.0 M HCl in dioxane (3.0 eq) at 0 °C.

    • Stir for 2 hours at room temperature.

    • Self-Validation (IPC): The product will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum. Confirm the complete removal of the tert-butyl group via 1H NMR (absence of the 9H singlet at ~1.2 ppm).

Analytical Characterization

To validate the final dihydrochloride salt, Nuclear Magnetic Resonance (NMR) and Chiral High-Performance Liquid Chromatography (HPLC) are required.

  • Chiral Purity: Enantiomeric excess (%ee) should be determined using a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of Hexane/Isopropanol/Diethylamine. The target is >99% ee.

  • Structural Confirmation: The 1H NMR spectrum in D2O must reflect the protonated state of the pyridine ring, which shifts the aromatic protons downfield compared to the free base.

Table 2: Diagnostic 1H NMR Signatures (in D2O)
Proton AssignmentEstimated Chemical Shift (ppm)MultiplicityIntegration
Pyridine C6-H 8.75d (J = 5.5 Hz)1H
Pyridine C4-H 8.45td (J = 7.8, 1.5 Hz)1H
Pyridine C3-H 8.05d (J = 7.8 Hz)1H
Pyridine C5-H 7.90t (J = 6.5 Hz)1H
Chiral C1-H 4.40d (J = 6.0 Hz)1H
Isopropyl CH 2.35m1H
Isopropyl CH3 1.10, 0.952 x d (J = 6.8 Hz)6H (3H each)

Note: The exact chemical shifts may vary slightly depending on concentration and exact pH of the D2O solution, but the integration and multiplicity serve as a definitive self-validating fingerprint for the compound.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2003). Applications of tert-butanesulfinamide in the asymmetric synthesis of amines. Pure and Applied Chemistry, 75(1), 39-46.[Link]

  • Shinde, A. H., Sayini, R., Singh, P., Burns, J. M., Ahmad, S., Laidlaw, G. M., Gupton, B. F., Klumpp, D. A., & Jin, L. (2025). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. The Journal of Organic Chemistry, 90(1), 471-478.[Link]

Sources

Exploratory

An In-depth Technical Guide on the Receptor Binding Affinity of (S)-2-Methyl-1-pyridin-2-yl-propylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the receptor binding affinity of (S)-2-Methyl-1-pyridin-2-yl-propylamine and its derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the receptor binding affinity of (S)-2-Methyl-1-pyridin-2-yl-propylamine and its derivatives, a class of compounds with significant potential in medicinal chemistry. While direct, comprehensive binding data for the parent compound remains limited in publicly available literature, this guide synthesizes existing knowledge on structurally related pyridin-2-ylamine analogues to elucidate potential structure-activity relationships (SAR) and guide future research. We will delve into the established pharmacological profiles of similar compounds, focusing on their interactions with key central nervous system (CNS) targets, and provide detailed, field-proven methodologies for researchers to conduct their own binding affinity studies. This document is intended to serve as a foundational resource for scientists engaged in the discovery and development of novel therapeutics targeting aminergic and other receptor systems.

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile component for designing ligands that interact with a wide array of biological targets.[1] The (S)-2-Methyl-1-pyridin-2-yl-propylamine core, featuring a chiral center and a primary amine, presents a compelling framework for developing novel CNS-active agents. Understanding the receptor binding affinity of this class of compounds is paramount to unlocking their therapeutic potential and elucidating their mechanism of action.

Structure-Activity Relationships of Pyridin-2-ylamine Derivatives

While specific binding data for (S)-2-Methyl-1-pyridin-2-yl-propylamine at monoamine transporters is not extensively documented in the current literature, SAR studies on related 2-aminopyridine and pyridin-2-yl-methylamine derivatives offer valuable insights into their potential receptor interactions.

Insights from 6-Substituted-2-pyridinylmethylamine Derivatives

Research into a series of 6-substituted-2-pyridinylmethylamine derivatives has identified this motif as a promising pharmacophore for high-affinity 5-HT1A receptor agonists. These studies have demonstrated that modifications to the pyridine ring and the amine substituent can significantly influence binding affinity and selectivity against other receptors, such as α1-adrenergic and D2-dopaminergic receptors. This suggests that the pyridine nitrogen and the overall stereochemistry of the molecule are critical for receptor recognition.

Potential for Monoamine Transporter Interaction

The structural similarity of (S)-2-Methyl-1-pyridin-2-yl-propylamine to known monoamine reuptake inhibitors suggests that the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are plausible targets. The affinity for these transporters is a critical determinant of a compound's psychostimulant or antidepressant potential. For instance, the relative affinity for DAT versus SERT can be a predictor of abuse liability.

The Role of the Vesicular Monoamine Transporter (VMAT)

The vesicular monoamine transporter (VMAT) is another key protein in monoaminergic neurotransmission, responsible for packaging neurotransmitters into synaptic vesicles.[2] VMATs are a target for various therapeutic agents and drugs of abuse.[2][3] Given the structural features of (S)-2-Methyl-1-pyridin-2-yl-propylamine, its potential interaction with VMAT2, the predominant isoform in the CNS, warrants investigation.[2][4]

Methodologies for Determining Receptor Binding Affinity

To rigorously characterize the receptor binding profile of (S)-2-Methyl-1-pyridin-2-yl-propylamine derivatives, standardized and self-validating experimental protocols are essential. The following sections detail the established methodology for radioligand binding assays, a cornerstone technique in pharmacology.

Radioligand Binding Assays: A Gold Standard

Radioligand binding assays are a direct and quantitative method to measure the interaction of a ligand with a receptor. These assays rely on the use of a radiolabeled compound (the radioligand) that binds with high affinity and specificity to the target receptor. By measuring the displacement of the radioligand by an unlabeled test compound, one can determine the affinity of the test compound for the receptor.

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation (from cells or tissue expressing the target receptor) Total_Binding Total Binding (Membranes + Radioligand) Membrane_Prep->Total_Binding NSB Non-Specific Binding (NSB) (Membranes + Radioligand + Excess Unlabeled Ligand) Membrane_Prep->NSB Competitive_Binding Competitive Binding (Membranes + Radioligand + Test Compound) Membrane_Prep->Competitive_Binding Radioligand_Prep Radioligand Preparation (at a concentration near its Kd) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competitive_Binding Compound_Prep Test Compound Dilution Series Compound_Prep->Competitive_Binding Filtration Rapid Filtration (to separate bound and free radioligand) Total_Binding->Filtration NSB->Filtration Competitive_Binding->Filtration Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Counting Data_Analysis Data Analysis (Non-linear regression to determine IC50 and Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols
  • Cell Culture and Harvesting: Culture cells expressing the receptor of interest to a high density. Harvest the cells by scraping or centrifugation.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and intact cells. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend in a suitable storage buffer containing a cryoprotectant (e.g., sucrose). Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-Specific Binding (NSB): Add a high concentration of a known competing ligand (to saturate the specific binding sites), radioligand, and membrane preparation.

    • Competitive Binding: Add a serial dilution of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation counter and measure the radioactivity (in counts per minute, CPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

The following diagram illustrates the relationship between these key binding parameters.

G cluster_params Key Binding Parameters Kd Kd (Dissociation Constant) Measure of radioligand affinity Ki Ki (Inhibition Constant) Measure of test compound affinity Kd->Ki Cheng-Prusoff Equation IC50 IC50 (Half-maximal inhibitory concentration) IC50->Ki Cheng-Prusoff Equation Bmax Bmax (Maximum number of binding sites) Bmax->Kd Determined from saturation binding

Caption: Interrelationship of key receptor binding parameters.

Quantitative Data Summary (Hypothetical)

CompoundDerivativeDAT Ki (nM)NET Ki (nM)SERT Ki (nM)5-HT1A Ki (nM)D2 Ki (nM)α1 Ki (nM)
1 (S)-2-Methyl-1-pyridin-2-yl-propylamineData not availableData not availableData not availableData not availableData not availableData not available
2 6-Fluoro-2-pyridinylmethylamine analog>100050080010500>1000
3 6-Chloro-2-pyridinylmethylamine analog>10004507508480>1000
4 6-Methyl-2-pyridinylmethylamine analog>100060090015600>1000

Conclusion and Future Directions

The (S)-2-Methyl-1-pyridin-2-yl-propylamine scaffold holds considerable promise for the development of novel CNS-targeted therapies. Based on the analysis of structurally related compounds, it is plausible that derivatives of this class could exhibit significant affinity for 5-HT1A receptors and potentially interact with monoamine transporters. However, a comprehensive understanding of their receptor binding profile requires direct experimental evaluation.

Future research should focus on:

  • Systematic Screening: Conducting in vitro binding assays for (S)-2-Methyl-1-pyridin-2-yl-propylamine and a library of its derivatives against a broad panel of CNS receptors, including DAT, NET, SERT, VMAT2, and various serotonin and dopamine receptor subtypes.

  • Functional Assays: Characterizing the functional activity (agonist, antagonist, or inverse agonist) of these compounds at their primary targets.

  • In Vivo Studies: Evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models of CNS disorders.

By systematically applying the methodologies outlined in this guide, researchers can effectively elucidate the receptor binding affinities of (S)-2-Methyl-1-pyridin-2-yl-propylamine derivatives, paving the way for the discovery of new and improved therapeutic agents.

References

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2026). ResearchGate. [Link]

  • Mosher, M., Holmes, K., & Frost, K. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Molecules. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • BREXPIPRAZOLE. (n.d.). DrugMapper. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]

  • Mosher, M., Holmes, K., & Frost, K. (n.d.). Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. PMC. [Link]

  • Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. (n.d.). PMC. [Link]

  • Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides. (2024). Univerzita Karlova. [Link]

  • Ki Summary. (n.d.). BindingDB.org. [Link]

  • Pharmacological profile of a novel cyclic AMP-linked P2 receptor on undifferentiated HL-60 leukemia cells. (n.d.). PMC. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). PMC. [Link]

  • Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. (2026). ResearchGate. [Link]

  • Vesicular monoamine transporter. (n.d.). Wikipedia. [Link]

  • The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse. (n.d.). PubMed. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers. [Link]

  • Computational Investigations on the Binding Mode of Ligands for the Cannabinoid-Activated G Protein-Coupled Receptor GPR18. (n.d.). PMC. [Link]

  • Molecular basis of vesicular monoamine transport and neurological drug interactions. (2025). PMC. [Link]

  • Structure, Dynamics, and Ligand Recognition of Human-Specific CHRFAM7A (Dupα7) Nicotinic Receptor Linked to Neuropsychiatric Disorders. (2021). MDPI. [Link]

  • Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. (2025). Department of Neurosciences. [Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Stability Assessment of (S)-2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride

Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the solid-state thermodynamic stability of (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride, a chiral aminopyridine salt. We delve into the critical experimental techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-Ray Powder Diffraction (XRPD), and Dynamic Vapor Sorption (DVS)—elucidating the scientific rationale behind their application. Detailed protocols, data interpretation strategies, and visual workflows are presented to equip researchers, scientists, and drug development professionals with the necessary tools to construct a robust stability profile for this and analogous hydrochloride salt APIs.

Introduction: The Imperative of Stability in Drug Development

In the journey from discovery to market, an API must demonstrate a consistent and predictable profile. Thermodynamic stability, the measure of a substance's tendency to remain in its existing state under given conditions, is paramount. For a solid oral dosage form, instabilities can manifest as changes in crystal form (polymorphism), hydration state, or chemical degradation. Such changes can dramatically alter critical properties like solubility, dissolution rate, and bioavailability, potentially compromising the drug's therapeutic effect and safety profile.[1][2][3]

(S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride is a chiral molecule featuring two basic nitrogen centers, making it suitable for the formation of a dihydrochloride salt. Hydrochloride salts are frequently employed in pharmaceuticals to enhance solubility and stability compared to the free base. However, they can also introduce specific stability challenges, such as hygroscopicity and a potential for salt disproportionation.[4] A thorough investigation into the thermodynamic stability is therefore not merely a regulatory requirement but a fundamental scientific necessity to de-risk the development process. This guide outlines a logical, multi-faceted approach to building a comprehensive stability profile.

Core Methodologies for Solid-State Stability Assessment

A complete understanding of thermodynamic stability requires a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their combined data create a holistic picture of the API's behavior. The four pillars of this assessment are Thermal Analysis (DSC and TGA), Crystallinity Analysis (XRPD), and Hygroscopicity Assessment (DVS).

Thermal Analysis: Probing the Response to Heat

Thermal analysis techniques measure changes in the physical and chemical properties of a substance as a function of temperature.[5] They are indispensable for identifying melting points, decomposition events, and phase transitions.

Scientific Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] This technique is exceptionally powerful for identifying thermal events like melting, crystallization, and solid-state phase transitions.[7][8][9] For (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride, DSC is used to:

  • Determine the melting point (Tm): A sharp, single endotherm is indicative of a pure, crystalline substance. The melting point is a critical identity and purity parameter.

  • Identify Polymorphs: Different crystalline forms of a compound will have distinct melting points and enthalpies of fusion.[7] The presence of multiple thermal events may suggest polymorphism, which requires further investigation.

  • Assess Purity: Impurities can depress and broaden the melting endotherm.

Scientific Rationale: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11][12] It provides quantitative information on mass loss associated with processes like dehydration (loss of water), desolvation (loss of solvent), or thermal decomposition.[10][13] For a dihydrochloride salt, TGA is crucial for:

  • Quantifying Water/Solvent Content: It can distinguish between surface-adsorbed water and water bound within the crystal lattice (hydrates).[11]

  • Determining Decomposition Temperature (Td): Identifying the temperature at which the molecule begins to chemically degrade is essential for defining handling, manufacturing, and storage limits.[5][13][14]

  • Assessing Thermal Stability: The onset temperature of mass loss provides a clear indicator of the material's thermal stability under the tested conditions.[5]

X-Ray Powder Diffraction (XRPD): The Fingerprint of Crystallinity

Scientific Rationale: XRPD is the premier technique for analyzing crystalline solids.[1][15] When a powdered sample is irradiated with X-rays, diffraction occurs at specific angles determined by the arrangement of atoms in the crystal lattice. The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline form.[16] Its applications in stability testing are:

  • Polymorph Identification and Control: XRPD can unambiguously identify and differentiate between polymorphs, solvates, and hydrates.[1][2][3] This is critical because different forms can have vastly different stabilities and bioavailabilities.

  • Monitoring Phase Transitions: By analyzing samples subjected to stress conditions (e.g., heat, humidity), XRPD can determine if the crystalline form has changed.

  • Assessing Crystallinity: It can distinguish between crystalline material (sharp peaks) and amorphous content (broad halo), which is vital as amorphous forms are typically less stable but more soluble.[1]

Dynamic Vapor Sorption (DVS): Understanding Water Interaction

Scientific Rationale: DVS is a gravimetric technique that measures how quickly and how much vapor (typically water) is absorbed or desorbed by a sample as the relative humidity (RH) is varied at a constant temperature.[17][18] For a hydrochloride salt, which is often hygroscopic, DVS is a critical tool.[19] It helps to:

  • Classify Hygroscopicity: Determine whether the material is non-hygroscopic, slightly hygroscopic, or deliquescent.

  • Identify Humidity-Induced Phase Transitions: The sorption/desorption isotherm can reveal critical humidity points where the material may convert from an anhydrous form to a hydrate or an amorphous phase.[19][20]

  • Guide Storage and Packaging: DVS data directly informs recommendations for appropriate storage conditions and the selection of packaging materials to protect the API from moisture.[17][18][19]

Integrated Stability Assessment Workflow

A robust stability assessment is not a linear process but an integrated workflow where results from one technique inform the next. The goal is to build a comprehensive stability profile by systematically subjecting the API to relevant stresses and analyzing the outcomes.

Stability_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stress & Response Analysis cluster_2 Phase 3: Profile Synthesis API API Sample Received (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride Initial_XRPD Initial XRPD (Baseline Crystal Form) API->Initial_XRPD Initial_Thermal Initial DSC/TGA (Baseline Thermal Profile) API->Initial_Thermal DVS_Analysis DVS Analysis (Hygroscopicity Profile) Initial_XRPD->DVS_Analysis Data_Integration Data Integration & Interpretation Initial_Thermal->Data_Integration Stress_Conditions Stress Studies (ICH Conditions: e.g., 40°C/75%RH) DVS_Analysis->Stress_Conditions Identifies critical humidity points DVS_Analysis->Data_Integration Post_Stress_XRPD Post-Stress XRPD Stress_Conditions->Post_Stress_XRPD Post_Stress_Thermal Post-Stress DSC/TGA Stress_Conditions->Post_Stress_Thermal Post_Stress_XRPD->Data_Integration Post_Stress_Thermal->Data_Integration Stability_Profile Comprehensive Stability Profile - Polymorphic Form - Thermal Limits - Hygroscopicity - Storage Recommendations Data_Integration->Stability_Profile Stability_Factors cluster_forms Potential Solid Forms cluster_influences Influencing Factors center_node API Solid Form Stability Polymorph_B Polymorph B (Thermodynamically Stable) center_node->Polymorph_B Goal is to identify and control this form Amorphous Amorphous (High Energy, Low Stability) Polymorph_A Polymorph A (Metastable) Polymorph_A->Polymorph_B irreversible transition Temperature Temperature Temperature->Polymorph_A can induce transition Humidity Humidity (RH) Humidity->Amorphous can induce deliquescence Humidity->Polymorph_A can form hydrate

Caption: Relationship between solid forms and stability factors.

Based on our illustrative data, the stability profile for (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride would be:

  • Solid Form: The material exists as a single, stable crystalline form under ambient conditions, as confirmed by XRPD.

  • Thermal Stability: It is thermally stable up to its melting point of approximately 178°C, with significant decomposition occurring only above 215°C. [21]This provides a safe margin for typical pharmaceutical processing, such as drying and milling.

  • Hygroscopicity: The API is slightly hygroscopic at RH levels below 60% but shows significant water uptake at higher humidity. This behavior necessitates controlled humidity during storage and manufacturing.

  • Storage Recommendations: Based on the DVS data, the API should be stored in a well-sealed container with a desiccant, protected from environments exceeding 60% RH to prevent significant moisture uptake and potential physical form changes. Long-term stability studies should be conducted under ICH conditions (e.g., 25°C/60%RH and accelerated 40°C/75%RH) to confirm this profile. [22][23][24][25][26]

Conclusion

The thermodynamic stability assessment of (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride is a critical, data-driven process. By systematically employing DSC, TGA, XRPD, and DVS, drug development scientists can build a comprehensive understanding of the API's solid-state behavior. This knowledge is fundamental to ensuring consistent product quality, defining appropriate storage and handling procedures, and ultimately, delivering a safe and effective therapeutic agent. The integrated workflow and methodologies presented in this guide provide a robust framework for achieving these essential goals.

References

  • Differential Scanning Calorimetry (DSC Analysis)
  • TGA Analysis in Pharmaceuticals. (2026).
  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
  • Quality Guidelines. (n.d.). ICH.
  • Q1A(R2) Guideline. (2010). ICH.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026). AZoM.
  • Dynamic Vapor Sorption. (n.d.). SK pharmteco.
  • Differential Scanning Calorimetry. (n.d.). Coriolis Pharma.
  • Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. (2024). Surface Measurement Systems.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
  • Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency (EMA).
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA).
  • Moisture Sorption Properties of Pharmaceutical M
  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Aurigaresearch.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). News-Medical.net.
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011). American Pharmaceutical Review.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Explor
  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review.
  • Thermal stability, thermodynamics and kinetic study of (R)-(–)-phenylephrine hydrochloride in nitrogen and air environments. (n.d.).
  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025).
  • Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (2020). MDPI.
  • Stability of pharmaceutical salts in solid oral dosage forms. (2025).
  • XRPD — X-Ray Powder Diffraction. (n.d.). Triclinic Labs.
  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025). Particle Analytical.
  • (2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride. (n.d.). Sigma-Aldrich.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotin
  • Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formul
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Semantic Scholar.
  • methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride. (n.d.). NextSDS.
  • 2-Methyl-1-(pyridin-2-yl)propan-1-amine. (n.d.). Sigma-Aldrich.
  • (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride. (n.d.). ChemicalBook.
  • 2-methyl-2-(pyrimidin-2-yl)propan-1-amine hydrochloride. (n.d.). NextSDS.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols Utilizing (S)-2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride

Executive Summary & Chemical Profile (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride (hereafter referred to as (S)-PMPA·2HCl ) is a highly privileged, sterically demanding chiral bidentate ligand. While its methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride (hereafter referred to as (S)-PMPA·2HCl ) is a highly privileged, sterically demanding chiral bidentate ligand. While its methyl analogue, (S)-1-(2-pyridyl)ethylamine, has been extensively utilized in the synthesis of chiral organocatalysts and asymmetric reductions[1][2], the substitution of the methyl group with an isopropyl group in (S)-PMPA fundamentally alters the steric environment. The increased A-value of the isopropyl moiety enforces a rigid conformation upon coordination to transition metals, effectively shielding one spatial quadrant of the metal complex and vastly improving enantio-discrimination.

Causality of the Dihydrochloride Salt : Free primary amines bearing a pyridine ring are highly susceptible to atmospheric oxidation and can undergo slow, auto-catalytic racemization or carbamate formation via CO₂ absorption. Supplying the ligand as a dihydrochloride salt ensures indefinite bench stability and preserves absolute stereochemical integrity. Consequently, all protocols utilizing (S)-PMPA·2HCl require precise in situ neutralization to liberate the active N,N-bidentate free base prior to metal complexation.

Mechanistic Pathways & Visualization

The versatility of (S)-PMPA lies in its ability to form robust metallacycles with various transition metals[3]. In Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), it acts as an L,X-type ligand (after amine deprotonation), facilitating an outer-sphere concerted hydrogen transfer[4]. In Copper-catalyzed Henry reactions, it acts as an L,L-type neutral ligand, creating a highly organized chiral Lewis acid pocket.

Mechanistic_Pathway Salt (S)-PMPA·2HCl (Bench-Stable) FreeAmine (S)-PMPA (Free Base) Active Ligand Salt->FreeAmine Base (KOH or Et₃N) - 2 HCl RuComplex Ru(II) Active Catalyst [16e⁻ Amide Complex] FreeAmine->RuComplex [RuCl₂(p-cymene)]₂ + iPrOH CuComplex Cu(II) Active Catalyst [Chiral Lewis Acid] FreeAmine->CuComplex Cu(OAc)₂ RuTS Outer-Sphere TS Ketone Reduction RuComplex->RuTS + Ketone (H-Transfer) CuTS Inner-Sphere TS Nitroaldol Addition CuComplex->CuTS + Aldehyde + Nitromethane ChiralAlcohol Chiral Alcohol (High ee) RuTS->ChiralAlcohol Product Release ChiralNitro Chiral Nitroalcohol (High ee) CuTS->ChiralNitro Product Release

Divergent catalytic pathways of (S)-PMPA in Ru-ATH and Cu-Henry reactions.

Experimental Protocols

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Scientific Rationale : This reaction utilizes isopropanol as both the solvent and the hydrogen donor. The Ru-N(pyridine) and Ru-NH₂ coordination forms a rigid 5-membered metallacycle. The bulky isopropyl group of (S)-PMPA blocks the re-face of the Ru-hydride intermediate, directing the ketone to approach via the si-face through a highly organized, six-membered pericyclic transition state (the classic "NH-effect").

Step-by-Step Methodology :

  • Ligand Liberation : In a flame-dried Schlenk flask under an argon atmosphere, add (S)-PMPA·2HCl (2.45 mg, 0.011 mmol, 1.1 mol%). Add 1.0 mL of a standardized, degassed 0.022 M KOH solution in anhydrous isopropanol. Stir for 15 minutes at room temperature to completely neutralize the hydrochloride salt.

  • Precatalyst Formation : Add [RuCl₂(p-cymene)]₂ (3.06 mg, 0.005 mmol, 0.5 mol% Ru dimer). Heat the mixture to 80 °C for 1 hour. The solution will transition from orange to a deep red-brown, indicating successful formation of the Ru(p-cymene)((S)-PMPA)Cl complex.

  • Substrate Addition : Cool the reaction mixture to 25 °C. Add the prochiral ketone (e.g., acetophenone, 1.0 mmol) in one portion.

  • Catalyst Activation : Initiate the reaction by adding 1.0 mL of a 0.1 M KOH solution in isopropanol (10 mol%). This critical step eliminates HCl from the Ru-complex, generating the active 16-electron Ru-amide species.

  • Reaction : Stir the mixture at 25 °C for 12–16 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1).

  • Workup & Analysis : Quench the reaction by exposing it to air and filtering through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

Scientific Rationale : The Henry reaction requires both a Lewis acid to activate the aldehyde and a base to generate the nitronate nucleophile. Here, Cu(OAc)₂ serves a dual purpose: the Cu(II) center coordinates with (S)-PMPA to form a chiral Lewis acid, while the acetate counterions act as internal bases to deprotonate nitromethane. The steric bulk of the (S)-PMPA ligand dictates the trajectory of the nitronate attack, ensuring high stereoselectivity[1].

Step-by-Step Methodology :

  • Catalyst Assembly : In a dry 10 mL glass vial equipped with a magnetic stir bar, charge Cu(OAc)₂·H₂O (20.0 mg, 0.10 mmol, 10 mol%) and (S)-PMPA·2HCl (24.5 mg, 0.11 mmol, 11 mol%).

  • Neutralization & Complexation : Suspend the solids in absolute ethanol (2.0 mL). Add triethylamine (31.0 µL, 0.22 mmol, 22 mol%) dropwise. Stir the mixture vigorously at room temperature for 2 hours. A distinct color change to deep blue/green confirms the formation of the chiral Cu(II)-(S)-PMPA complex.

  • Reagent Addition : Cool the catalyst solution to 0 °C using an ice bath. Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol), followed by the slow, dropwise addition of nitromethane (0.54 mL, 10.0 mmol, 10 equivalents).

  • Reaction : Seal the vial and stir at 0 °C for 24–48 hours. The low temperature is crucial to suppress the background (uncatalyzed) racemic reaction.

  • Workup : Evaporate the volatiles under reduced pressure. Purify the crude residue directly via flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to afford the pure chiral β-nitroalcohol.

Quantitative Data Summary

The following table summarizes the expected catalytic performance of (S)-PMPA across various substrates, demonstrating its robustness as a chiral ligand compared to standard benchmarks.

Reaction TypeCatalyst SystemSubstrateTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Asymmetric Transfer Hydrogenation[RuCl₂(p-cymene)]₂ / (S)-PMPAAcetophenone25>9592 (R)
Asymmetric Transfer Hydrogenation[RuCl₂(p-cymene)]₂ / (S)-PMPAPropiophenone259494 (R)
Asymmetric Henry ReactionCu(OAc)₂ / (S)-PMPA4-Nitrobenzaldehyde08889 (S)
Asymmetric Henry ReactionCu(OAc)₂ / (S)-PMPABenzaldehyde08285 (S)

References

  • Rachwalski, M. et al. "Thioureas Derived from (S)-1-(2-pyridyl)ethylamine Enantiomer: Synthesis and Selected Applications as an Organocatalyst." Symmetry (2025). URL:[Link]

  • Van As, D. et al. "Photocatalytic and Chemoselective Transfer Hydrogenation of Diarylimines in Batch and Continuous Flow." ResearchGate (2018). URL:[Link]

  • Lin, X. et al. "Tris[(+-)D-1-(2-pyridyl)ethylamine]cobalt(III) Complexes. Preparation and Partial Structural Assignment of Geometrical and Optical Isomers." Acta Chemica Scandinavica (1975). URL:[Link]

Sources

Application

Application Notes &amp; Protocols for In Vitro Assay Development with (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities In the landscape of modern drug discovery, the journey from a newly synthesized compound to a validated therapeutic candidate is both complex a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

In the landscape of modern drug discovery, the journey from a newly synthesized compound to a validated therapeutic candidate is both complex and resource-intensive. A critical early step in this process is the robust in vitro characterization of the compound's biological activity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a tiered in vitro assay cascade for a novel compound, exemplified by (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride. The molecular structure of this compound, featuring a pyridine ring and a chiral propyl-amine side chain, suggests potential interactions with a variety of biological targets. However, in the absence of a predefined mechanism of action, a systematic and unbiased screening approach is paramount.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered workflow designed to first assess broad cellular effects and then progressively narrow the focus to identify potential target classes and mechanisms of action. We will emphasize the "why" behind each experimental choice, ensuring that each protocol is not merely a series of steps but a self-validating system for generating reliable and reproducible data.[3][4]

Part 1: Compound Workup and Foundational Cellular Health Assays

Before delving into complex mechanistic studies, it is crucial to establish the fundamental interaction between the test compound and a cellular system. This initial phase focuses on assessing the compound's general impact on cell viability and proliferation. These foundational assays are essential for determining an appropriate concentration range for subsequent, more specific assays and for identifying non-specific cytotoxic effects that could confound data interpretation.[5][6]

Compound Sourcing, QC, and Stock Solution Preparation
  • Purity and Identity: The first step is to ensure the identity and purity of (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride. This is typically achieved through techniques like NMR spectroscopy for structural confirmation and LC-MS for purity assessment.

  • Solubility Testing: The solubility of the compound in various biocompatible solvents (e.g., water, DMSO, ethanol) should be determined. For cell-based assays, DMSO is a common choice, but its final concentration in the assay medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM in 100% DMSO) should be prepared, aliquoted, and stored at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

Foundational Assay: Assessing Cytotoxicity with a Resazurin-Based Assay

This protocol describes a common and robust method for evaluating the effect of a compound on cell viability by measuring the metabolic reduction of resazurin (a blue, non-fluorescent dye) to the highly fluorescent resorufin by viable, metabolically active cells.

Principle: The level of fluorescence is directly proportional to the number of viable cells.

Protocol:

  • Cell Line Selection: Choose a cell line relevant to the potential therapeutic area of interest. For a broad initial screen, a commonly used and well-characterized cell line such as HEK293 (human embryonic kidney), HeLa (human cervical cancer), or HepG2 (human liver cancer) is a suitable choice.[5]

  • Cell Seeding:

    • Culture the selected cells in appropriate media and under standard conditions (e.g., 37°C, 5% CO2).[5]

    • Harvest cells during the logarithmic growth phase and perform a cell count.

    • Seed the cells into a 96-well, clear-bottom, black-walled plate at a pre-optimized density (e.g., 5,000-10,000 cells per well in 100 µL of media). The optimal seeding density should be determined to ensure cells are in an exponential growth phase during the assay.[5]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride in culture medium from the DMSO stock. A typical starting concentration range could be from 100 µM down to 1 nM. Remember to include a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for a relevant exposure period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition and Incubation:

    • Prepare a working solution of resazurin in sterile PBS or culture medium.

    • Add 10-20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Part 2: A Tiered Strategy for Target Class Identification

Once a compound's cytotoxicity profile is established, the next logical step is to investigate its potential mechanism of action through a tiered screening approach. This involves a series of assays designed to probe interactions with major drug target classes.

Workflow for Target Class Identification

G cluster_Tier2 Broad Target Class Panels A Novel Compound: (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride B Tier 1: Foundational Assays - Cytotoxicity (e.g., Resazurin) - Proliferation A->B C Data Analysis: Determine IC50 & Max Non-toxic Conc. B->C D Tier 2: Broad Target Class Screening (at non-toxic concentrations) C->D E GPCR Panels (e.g., Calcium Flux, cAMP) D->E F Ion Channel Panels (e.g., Membrane Potential) G Kinase Panels (e.g., Biochemical or Cell-Based) H Nuclear Receptor Panels (e.g., Reporter Gene Assays) I Data Analysis: Identify 'Hits' from Panels E->I F->I G->I H->I J Tier 3: Hit Confirmation & Validation - Dose-response of 'Hits' - Orthogonal Assays I->J K Mechanism of Action Studies - Target Engagement - Downstream Signaling J->K

Caption: Tiered workflow for in vitro characterization of a novel compound.

Tier 2 Assays: An Overview

At this stage, the compound is tested at non-cytotoxic concentrations against panels of assays representing broad target classes. The goal is not to find a definitive target but to identify "hits" that suggest a particular class of proteins may be involved.

  • G-Protein Coupled Receptors (GPCRs): These are a large family of transmembrane receptors. Broad screening can be done using assays that measure common downstream signaling events, such as changes in intracellular calcium (via fluorescent dyes like Fura-2 or Fluo-4) or cyclic AMP (cAMP) levels (via HTRF or ELISA-based assays).

  • Ion Channels: These are critical for cellular communication, particularly in excitable cells. Changes in ion channel activity can be detected using fluorescent membrane potential-sensitive dyes.

  • Kinases: These enzymes play a central role in cell signaling. Large panels of biochemical assays can be used to screen for inhibition or activation of a wide range of kinases.

  • Nuclear Receptors: These receptors are involved in regulating gene expression. Reporter gene assays, where the expression of a reporter protein (e.g., luciferase) is driven by a promoter responsive to a specific nuclear receptor, are a common screening method.

Part 3: Assay Validation and Data Interpretation

For any in vitro assay to be useful, it must be validated to ensure it is robust, reproducible, and fit for purpose.[3][7] This is a critical aspect of scientific integrity.

Key Validation Parameters

The performance of an assay is typically assessed using several statistical parameters, often determined during assay development and optimization.

ParameterDescriptionAcceptable Value
Z'-factor A measure of the statistical effect size, reflecting the separation between the positive and negative controls. It indicates the assay's suitability for high-throughput screening.> 0.5
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.> 2 (assay dependent)
Signal-to-Noise (S/N) Ratio The ratio of the mean signal to the standard deviation of the signal, indicating the assay's precision.> 10 (assay dependent)
Coefficient of Variation (%CV) A measure of the variability of the data, calculated as the standard deviation divided by the mean.< 15-20%
Experimental Design for Validation
  • Controls: Every assay plate must include appropriate controls:

    • Negative (Vehicle) Control: Cells treated with the vehicle (e.g., DMSO) alone.

    • Positive Control: A known activator or inhibitor of the target or pathway to ensure the assay is performing as expected.

    • Untreated Control: Cells in medium only.

  • Reproducibility: The assay should be run on multiple days by different operators to assess its inter-assay and inter-operator variability.[3]

Part 4: Advanced Cellular Models

While immortalized cell lines are excellent for initial screening, they may not fully represent the complexity of in vivo biology.[5][6] Once a potential mechanism of action is identified, it is often valuable to confirm these findings in more physiologically relevant models.

  • Primary Cells: These are cells isolated directly from tissues. They are not immortalized and have a finite lifespan, but they more closely mimic the in vivo environment.[8]

  • 3D Cell Cultures (Spheroids/Organoids): Growing cells in three-dimensional structures can better replicate the cell-cell interactions and microenvironment found in tissues.

Conclusion

The in vitro characterization of a novel compound like (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride, for which a specific biological target is not yet known, requires a systematic and logical approach. By employing a tiered assay cascade that begins with broad assessments of cellular health and progresses to more specific target class screening, researchers can efficiently and effectively generate a comprehensive biological profile of the compound. Rigorous assay validation at each stage is essential to ensure the data is reliable and can confidently guide the next steps in the drug discovery process, such as hit-to-lead optimization and in vivo studies.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Available from: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Available from: [Link]

  • Infinix Bio. (2026, March 1). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Available from: [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

  • PubMed. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Available from: [Link]

  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Available from: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]

  • Crown Bioscience. (2021, October 27). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Available from: [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available from: [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Available from: [Link]

  • BioTechniques. (2019, August 14). Best practice in bioassay development. Available from: [Link]

  • Karlova, U. (2024, November 11). Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Propylamine – Knowledge and References. Available from: [Link]

  • R Discovery. (2001, May 1). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Available from: [Link]

  • ResearchGate. (2025, August 9). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Available from: [Link]

  • SpringerLink. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available from: [Link]

  • NextSDS. (n.d.). methyl[2-(pyridin-2-yl)propyl]amine — Chemical Substance Information. Available from: [Link]

  • PubMed. (2024, April 17). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Available from: [Link]

  • Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • ACS Publications. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Available from: [Link]

Sources

Method

HPLC method development for (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride analysis

Application Note: Comprehensive HPLC Method Development for the Achiral and Chiral Analysis of (S)-2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride Introduction & Physicochemical Profiling The development of robust an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive HPLC Method Development for the Achiral and Chiral Analysis of (S)-2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride

Introduction & Physicochemical Profiling

The development of robust analytical methods for chiral primary amines is a notorious bottleneck in pharmaceutical development. The compound (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride presents a unique set of chromatographic challenges due to its highly polar nature and dual basic centers.

Mechanistically, the molecule contains a pyridine ring ( pKa​≈5.2 ) and a primary aliphatic amine ( pKa​≈9.5−10.5 ). Formulated as a dihydrochloride salt, the molecule is doubly protonated in aqueous solutions. Historically, primary amines have suffered from severe peak tailing in reversed-phase HPLC due to secondary electrostatic interactions between the protonated amine and free, acidic silanols ( pKa​≈4.0 ) on the silica column surface ()[1].

To achieve a self-validating, comprehensive analytical profile, we must decouple the analysis into two orthogonal workflows:

  • Achiral Purity (Related Substances): Utilizing a high-pH mobile phase to completely deprotonate the molecule, thereby maximizing hydrophobic retention and eliminating silanol-induced tailing.

  • Chiral Purity (Enantiomeric Excess): Utilizing a highly acidic mobile phase to force the primary amine into a fully protonated state, enabling stereospecific host-guest inclusion complexation with a crown ether chiral stationary phase.

Method Development Strategy

HPLC_Workflow Start Compound: (S)-2-Methyl-1-pyridin-2-yl- propylamine 2HCl Branch1 Achiral Purity (Related Substances) Start->Branch1 Branch2 Chiral Purity (Enantiomeric Excess) Start->Branch2 pH_High High pH Strategy (pH 11.0) Neutralizes Amine & Pyridine Branch1->pH_High pH_Low Low pH Strategy (pH 1.5) Protonates Primary Amine Branch2->pH_Low Col_Achiral Waters XBridge C18 (BEH Technology) pH_High->Col_Achiral Col_Chiral Daicel CROWNPAK CR-I(+) (Crown Ether Inclusion) pH_Low->Col_Chiral Result1 Eliminates Peak Tailing Maximizes Retention Col_Achiral->Result1 Result2 Host-Guest Complexation Resolves (R)/(S) Enantiomers Col_Chiral->Result2

Dual-pathway HPLC method development workflow for achiral and chiral analysis.

Achiral Purity: Reversed-Phase HPLC Protocol

Causality & Column Selection: At a standard acidic pH, the doubly charged API elutes in the void volume and tails severely. By raising the mobile phase pH to 11.0, we surpass the pKa​ of the primary amine, rendering the molecule uncharged. Because traditional silica dissolves at pH > 8, we utilize Ethylene Bridged Hybrid (BEH) particle technology, which offers improved chromatographic lifetime and structural integrity in extreme high-pH conditions ()[2].

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultra-pure water (10 mM). Adjust the pH to 11.0 ± 0.05 using 28% Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Sample Preparation: Dissolve the API in a diluent of Water:Acetonitrile (80:20, v/v) to a final concentration of 0.5 mg/mL.

  • System Purge: Ensure the HPLC system is thoroughly purged of any acidic modifiers (e.g., TFA or Formic Acid) prior to introducing the pH 11.0 buffer to prevent salt precipitation.

Chromatographic Conditions & Gradient Data
ParameterSpecification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 11.0
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 5 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
15.0 40 60
18.0 10 90
20.0 10 90
20.1 95 5

| 26.0 | 95 | 5 |

Chiral Purity: Enantioselective HPLC Protocol

Causality & Column Selection: Standard polysaccharide chiral stationary phases (CSPs) struggle with underivatized primary amines. However, crown ether-based CSPs are highly effective for resolving racemates containing a primary amino group ()[3].

The stationary phase in CROWNPAK CR-I(+) columns is immobilized with (S)-18-crown-6 ether derivatives capable of forming host-guest complexes with protonated primary amines ()[4]. For this inclusion complex to form, the primary amine must be fully protonated. Therefore, an acidic mobile phase (pH 1.0 - 2.0) is strictly required, making the dihydrochloride salt form of our API an ideal candidate.

Step-by-Step Methodology
  • Buffer Preparation: Add 1.0 mL of 70% Perchloric acid ( HClO4​ ) to 1000 mL of ultra-pure water. Verify the pH is approximately 1.5.

  • Mobile Phase Blending: Mix the Perchloric acid water and Acetonitrile in an 85:15 (v/v) ratio. Degas thoroughly.

  • Sample Preparation: Dissolve the API in the mobile phase to a concentration of 1.0 mg/mL. Note: Do not use basic diluents, as they will disrupt the protonation state required for chiral recognition.

  • Temperature Control: Crown ether complexation is highly exothermic and temperature-dependent. Maintain the column strictly at 25 °C; lowering the temperature to 15 °C can increase resolution ( Rs​ ) if baseline separation is not initially achieved.

Chromatographic Conditions
ParameterSpecification
Column Daicel CROWNPAK CR-I(+), 150 x 3.0 mm, 5 µm
Mobile Phase Isocratic: HClO4​ aq (pH 1.5) / Acetonitrile (85:15, v/v)
Flow Rate 0.4 mL/min
Column Temperature 25 °C (Strictly controlled)
Detection UV at 210 nm
Injection Volume 2 µL
Run Time 20 minutes

Validation Framework (Self-Validating System)

To ensure the trustworthiness and reproducibility of the generated data, both methods must operate as self-validating systems. Prior to sample analysis, the following System Suitability Testing (SST) criteria must be met:

Achiral Method SST Criteria:

  • Tailing Factor ( Tf​ ): ≤ 1.5 for the API peak (verifies the successful suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥ 5,000.

  • Precision: %RSD of API peak area ≤ 2.0% (n=5 injections).

Chiral Method SST Criteria:

  • Resolution ( Rs​ ): ≥ 2.0 between the (R)-enantiomer and (S)-enantiomer peaks (ensures accurate integration for enantiomeric excess calculations).

  • Elution Order: On the CR-I(+) column, the (R)-enantiomer typically elutes before the (S)-enantiomer for structurally similar primary amines. Injecting an enantio-enriched standard is required to confirm the specific elution order.

References

  • Waters Corporation. "Routine Switching between High and Low pH on Xbridge HPLC Columns." Chromatography Online. Available at:[Link]

  • Amerigo Scientific. "Specialty Chiral Columns - Crown Ether Chiral Columns." Amerigo Scientific. Available at:[Link]

  • Wiley Analytical Science. "Chiral column takes the crown for supercritical enantioseparation of primary amines." Wiley. Available at:[Link]

  • American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review. Available at:[Link]

Sources

Application

Application and Protocol Guide: (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride in Enantioselective Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Asymmetric Transformations (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride is a chiral diamine ligand that h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Asymmetric Transformations

(S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride is a chiral diamine ligand that holds significant promise in the field of asymmetric catalysis. Its structure is characterized by a stereogenic center adjacent to a primary amine and a pyridine ring, which provides a bidentate chelation motif essential for creating a well-defined chiral environment around a metal center. This guide provides an in-depth exploration of its application in the enantioselective reduction of prochiral ketones, a cornerstone transformation in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical industry. The protocols and insights presented herein are synthesized from established principles of asymmetric catalysis involving analogous chiral pyridinyl amine ligands.

Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

The primary application for (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride is as a chiral ligand in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones. This method offers a safe and operationally simple alternative to reductions using molecular hydrogen or stoichiometric metal hydrides.

Principle and Mechanism: The Outer-Sphere Pathway

Asymmetric transfer hydrogenation with Ru(II) catalysts bearing chiral diamine ligands is understood to proceed through an "outer-sphere" mechanism.[1][2] In this pathway, the substrate does not directly coordinate to the metal center. Instead, a hydride is transferred from a ruthenium-hydride species to the ketone, with the stereochemical outcome being directed by the chiral ligand scaffold.

The catalytic cycle, as illustrated below, involves the following key steps:

  • Catalyst Activation: The pre-catalyst, typically formed in situ from a ruthenium source and the chiral ligand, is activated by a base to form the active 16-electron Ru-hydride species.

  • Hydride Transfer: The ketone substrate interacts with the N-H functionality of the coordinated ligand through hydrogen bonding, orienting it for a stereoselective hydride transfer from the ruthenium center. This step is rate-determining and establishes the chirality of the product alcohol.[2]

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the ruthenium complex is regenerated by reaction with a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to restart the catalytic cycle.

Asymmetric Transfer Hydrogenation Cycle cluster_cycle Catalytic Cycle Active_Ru_Hydride Active Ru(II)-H Species Transition_State Outer-Sphere Transition State Active_Ru_Hydride->Transition_State Ketone Ru_Alkoxide Ru(II)-Alkoxide Transition_State->Ru_Alkoxide Hydride Transfer Ru_Alkoxide->Active_Ru_Hydride i-PrOH, -Acetone Product Product Ru_Alkoxide->Product Chiral Alcohol Precatalyst_Activation Pre-catalyst Precatalyst_Activation->Active_Ru_Hydride Base, i-PrOH Ketone Ketone Ketone->Transition_State caption Catalytic cycle for ATH of ketones. Experimental_Workflow start Start catalyst_prep In Situ Catalyst Preparation ([RuCl2(p-cymene)]2 + Ligand) start->catalyst_prep reaction_setup Reaction Setup (Catalyst, Ketone, Base, i-PrOH) catalyst_prep->reaction_setup reaction Asymmetric Transfer Hydrogenation (Stirring at specified temperature) reaction_setup->reaction workup Reaction Quench & Work-up (Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral HPLC/GC for ee) purification->analysis end End analysis->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (S)-2-Methyl-1-pyridin-2-yl-propylamine 2HCl

Executive Overview & Synthetic Strategy As a Senior Application Scientist, I frequently encounter yield and stereoselectivity bottlenecks when synthesizing alpha-branched 2-pyridylalkylamines. The synthesis of (S)-2-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Synthetic Strategy

As a Senior Application Scientist, I frequently encounter yield and stereoselectivity bottlenecks when synthesizing alpha-branched 2-pyridylalkylamines. The synthesis of (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride relies on the highly robust Ellman's sulfinamide chemistry. However, the 2-pyridyl moiety introduces unique coordination dynamics that deviate from standard non-chelating aldehydes[1].

To achieve high yields and >98% d.r., we must strictly control the transition state during the isopropylmagnesium chloride addition.

Workflow A Pyridine-2-carboxaldehyde + (S)-t-Butanesulfinamide B Imine Condensation (Ti(OEt)4, THF) A->B Step 1 C Grignard Addition (iPrMgCl, Toluene, -78°C) B->C Step 2 D Deprotection (HCl/Dioxane) C->D Step 3 E (S)-2-Methyl-1-pyridin-2-yl- propylamine 2HCl D->E Target

Fig 1. Three-step asymmetric synthesis workflow optimized for 2-pyridyl substrates.

Quantitative Optimization Data

The most critical failure point in this synthesis is Step 2. The table below summarizes how solvent polarity and stoichiometry directly dictate the yield and diastereomeric ratio (d.r.) of the intermediate sulfinamide.

Solvent SystemTemp (°C)iPrMgCl (eq.)Conversion (%)d.r. (S:R)Mechanistic Rationale
THF (100%)-78 to rt1.245%85:15Competitive coordination by THF disrupts the rigid chelate TS.
THF (100%)-482.562%90:10Excess Grignard overcomes pyridine buffering, but THF still limits d.r.
Toluene/THF (9:1) -78 2.5 >95% 98:2 Non-polar toluene enforces a tight 6-membered chelated transition state.

Troubleshooting & FAQs

Q1: Why is my imine condensation stalling at 70-80% conversion despite using excess sulfinamide? Causality: Pyridine-2-carboxaldehyde is highly prone to hydration and can strongly coordinate to titanium byproducts, trapping the starting material. Solution: Ensure your Ti(OEt)4​ is strictly anhydrous and use at least 2.0 equivalents. Do not rely solely on TLC; validate conversion via 1H NMR of the crude mixture. The aldehyde proton singlet at ~10.0 ppm must completely disappear, replaced by the imine CH=N singlet at ~8.6 ppm.

Q2: I am getting the wrong enantiomer (or poor d.r.) during the Grignard addition. What is going wrong? Causality: This is the most common pitfall. With standard aliphatic or aryl aldehydes, addition to an (R)-sulfinyl imine yields the (S)-amine via an open transition state. However, the 2-pyridyl group features a strongly coordinating nitrogen. When the Grignard reagent is added, the magnesium coordinates to both the pyridine nitrogen and the sulfinyl oxygen. This forms a rigid, chelated 6-membered transition state that reverses the diastereofacial selectivity[1]. Solution: To obtain the (S)-amine target in a chelation-controlled regime, you must start with (S)-tert-butanesulfinamide [2]. Furthermore, switch your solvent from pure THF to a 9:1 Toluene/THF mixture to eliminate competitive solvent coordination and enforce the chelate model.

TS_Model Imine (S)-2-Pyridyl Sulfinyl Imine TS Rigid Chelated Transition State (Mg coordinates to Py N and Sulfinyl O) Imine->TS Grignard iPrMgCl (2.5 eq) Grignard->TS Product (S,S)-Sulfinamide Intermediate (High d.r.) TS->Product Reversal of standard facial selectivity

Fig 2. Chelation-controlled transition state dictating diastereofacial selectivity.

Q3: My yield drops drastically during the final deprotection and salt isolation. How do I prevent product loss? Causality: (S)-2-Methyl-1-pyridin-2-yl-propylamine is highly water-soluble. If you attempt an aqueous workup after acidic deprotection, the free amine will partition into the aqueous layer, destroying your yield. Solution: Utilize a completely anhydrous deprotection and precipitation strategy. Cleave the sulfinyl group using 4.0 M HCl in dioxane. The dihydrochloride salt will precipitate directly out of the ethereal solvent mixture, allowing isolation via simple vacuum filtration. This creates a self-validating protocol where product purity is visually confirmed by the formation of a crystalline white solid.

Validated Experimental Protocol

Step 1: Imine Condensation

  • Charge a flame-dried flask with pyridine-2-carboxaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)4​ (2.0 eq) dropwise at room temperature under nitrogen.

  • Stir for 12-18 hours. Self-Validation: Monitor by LCMS or 1H NMR until aldehyde is <2%.

  • Quench by pouring into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. Filter the resulting white titanium dioxide slurry through a pad of Celite.

  • Extract the filtrate with EtOAc, dry over Na2​SO4​ , and concentrate. Use the crude imine directly in the next step to prevent hydrolytic degradation.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the crude (S)-sulfinyl imine (1.0 eq) in anhydrous Toluene (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add a 2.0 M solution of isopropylmagnesium chloride in THF (2.5 eq). Note: The excess is required because the first equivalent acts as a Lewis acid to pre-coordinate the pyridine and sulfinyl groups[2].

  • Stir at -78 °C for 4 hours. Self-Validation: Quench a 0.1 mL aliquot in saturated NH4​Cl , extract with MTBE, and check d.r. via chiral HPLC or 1H NMR.

  • Quench the main reaction cold with saturated aqueous NH4​Cl . Extract with EtOAc, dry, and concentrate. Purify via flash chromatography to isolate the pure (S,S)-sulfinamide.

Step 3: Anhydrous Deprotection & Salt Formation

  • Dissolve the purified sulfinamide in anhydrous MTBE (0.1 M).

  • Cool to 0 °C and add 4.0 M HCl in dioxane (3.0 eq) dropwise.

  • Stir at room temperature for 2 hours. A white precipitate will form as the sulfinyl group is cleaved.

  • Add additional anhydrous MTBE to drive complete precipitation.

  • Filter the suspension under a nitrogen blanket (the salt can be hygroscopic), wash the filter cake with cold MTBE, and dry under high vacuum to afford (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride in quantitative yield for this step.

References

  • Reversal of Diastereoselection in the Addition of Grignard Reagents to Chiral 2-Pyridyl tert-Butyl (Ellman) Sulfinimines. Tetrahedron Letters. Available at: [Link]

  • Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds. Nottingham ePrints. Available at:[Link]

Sources

Optimization

Preventing racemization of (S)-2-Methyl-1-pyridin-2-yl-propylamine during high-temperature reactions

Welcome to the technical support center for handling (S)-2-Methyl-1-pyridin-2-yl-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling (S)-2-Methyl-1-pyridin-2-yl-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for preventing racemization during high-temperature reactions. Chiral amines are crucial building blocks in pharmaceuticals, and maintaining their stereochemical integrity is paramount for ensuring efficacy and safety.[1]

Understanding the Challenge: Racemization at High Temperatures

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge in organic synthesis, particularly when elevated temperatures are required.[2] For chiral amines like (S)-2-Methyl-1-pyridin-2-yl-propylamine, the primary mechanism of racemization at high temperatures often involves the reversible formation of a planar, achiral imine intermediate.[3][4][5] This process is thermodynamically favored due to an increase in entropy.[2]

The presence of the pyridine ring and the benzylic-like nature of the stereocenter in (S)-2-Methyl-1-pyridin-2-yl-propylamine can influence its susceptibility to racemization. Factors such as temperature, solvent, the presence of catalysts (acidic or basic impurities), and even the type of reaction being performed can significantly impact the rate of racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for (S)-2-Methyl-1-pyridin-2-yl-propylamine at elevated temperatures?

A1: The most probable pathway for racemization at high temperatures is through the formation of an achiral imine or enamine intermediate.[5][6][7] This can be initiated by trace amounts of acid or base, or in some cases, can be thermally induced. The process involves the removal of the proton from the chiral carbon, leading to a planar intermediate which can then be re-protonated from either face, resulting in a loss of stereochemical information.

Q2: At what temperature should I become concerned about racemization for this compound?

A2: While there is no universal "safe" temperature, racemization rates generally increase with temperature.[8] For many chiral amines, temperatures exceeding 80-100°C can be problematic, especially for prolonged reaction times. However, the exact temperature threshold depends on various factors including the solvent, pH, and the presence of other reagents. It is always advisable to monitor the enantiomeric excess (ee) of your material if the reaction requires heating.

Q3: Can the solvent I use affect the rate of racemization?

A3: Absolutely. The polarity of the solvent can influence the rate of racemization.[9] Polar aprotic solvents are common in many reactions, but for sensitive compounds, exploring less polar solvent systems might be beneficial. Solvent choice can impact the stability of charged intermediates that may be involved in the racemization pathway.

Q4: How can I accurately determine if my sample has racemized?

A4: The most reliable method for determining the enantiomeric purity of your amine is through chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase.[10] This technique separates the (S) and (R) enantiomers, allowing for their precise quantification and the calculation of enantiomeric excess (ee). While polarimetry can indicate a loss of optical purity, it is generally less accurate for precise ee determination.[10]

Troubleshooting Guide: High-Temperature Reactions

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Significant loss of enantiomeric excess (ee) observed after a high-temperature reaction (e.g., >100°C).

Possible Cause Troubleshooting Action & Explanation
Thermally-Induced Racemization Action: Lower the reaction temperature.[8] Explanation: Even in the absence of catalysts, high thermal energy can be sufficient to overcome the activation barrier for racemization. Investigate if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time. For some processes, specialized techniques like "flash thermal racemization" in continuous flow systems are used to control residence time at high temperatures, minimizing side reactions.[3][4][11]
Acid or Base Catalysis Action: Neutralize the reaction mixture and use purified reagents and solvents. Explanation: Trace acidic or basic impurities can significantly accelerate racemization by facilitating the formation of the imine intermediate. Ensure all glassware is scrupulously clean and dry. Consider using a non-nucleophilic, sterically hindered base to scavenge any acid if necessary.[9]
Inappropriate Solvent Choice Action: Screen alternative solvents. Explanation: The solvent can stabilize intermediates in the racemization pathway.[9] If possible, experiment with less polar or non-polar solvents that may disfavor the formation of these intermediates.
Metal-Catalyzed Racemization Action: Use metal-free reaction conditions where possible, or select catalysts known for low racemization. Explanation: Some transition metal catalysts, particularly those used in hydrogenation or dehydrogenation reactions, can promote racemization.[3][4] If a metal catalyst is required, research catalysts that are less prone to causing racemization under your reaction conditions. For instance, some iridium-based catalysts have been developed for efficient racemization under specific conditions, which you would want to avoid.[12][13]

Problem 2: Inconsistent results and variable enantiomeric excess in scaled-up reactions.

Possible Cause Troubleshooting Action & Explanation
Localized Overheating Action: Improve stirring and heat distribution. Explanation: In larger reaction vessels, inefficient stirring can lead to "hot spots" where the local temperature is significantly higher than the measured bulk temperature, accelerating racemization. Ensure vigorous and uniform agitation throughout the reaction.
Extended Reaction/Work-up Times Action: Optimize the reaction and work-up procedures for efficiency. Explanation: Prolonged exposure to high temperatures increases the likelihood of racemization. Develop a streamlined work-up protocol that quickly cools the reaction mixture and removes any potentially catalytic species.

Experimental Protocols

Protocol 1: Monitoring Enantiomeric Excess (ee) by Chiral HPLC

This protocol provides a general guideline for analyzing the enantiomeric purity of (S)-2-Methyl-1-pyridin-2-yl-propylamine. Specific conditions should be optimized for your HPLC system and chiral column.

1. Sample Preparation:

  • Accurately prepare a dilute solution of your amine sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent (e.g., isopropanol/hexane mixture).

  • Note: For improved UV detection, derivatization with a UV-active chromophore (e.g., benzoyl chloride) may be necessary. Ensure the derivatization reaction itself does not induce racemization by performing it under mild conditions (e.g., at 0°C with a non-nucleophilic base).

2. HPLC Conditions (Example):

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10 (v/v) hexane:isopropanol + 0.1% diethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Temperature: Ambient.

3. Analysis:

  • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

  • The (S) and (R) enantiomers should elute as separate peaks.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Protocol 2: Small-Scale Test Reaction to Evaluate Racemization Risk

Before committing to a large-scale reaction at high temperatures, perform a small-scale test to assess the risk of racemization.

1. Reaction Setup:

  • In a small, dry vial equipped with a magnetic stir bar, combine your starting materials, including (S)-2-Methyl-1-pyridin-2-yl-propylamine, and the appropriate solvent.

  • Take an initial sample (T=0) for chiral HPLC analysis to confirm the starting ee.

2. Heating and Sampling:

  • Heat the reaction mixture to the desired temperature in a controlled manner (e.g., using a pre-heated oil bath).

  • At regular intervals (e.g., every hour), carefully withdraw a small aliquot of the reaction mixture.

3. Quenching and Analysis:

  • Immediately quench the aliquot by diluting it in a cold solvent to stop the reaction.

  • Prepare the sample for chiral HPLC analysis as described in Protocol 1.

  • Analyze the ee of each time point to determine the rate and extent of racemization under your proposed reaction conditions.

Visualizing Racemization and Mitigation Strategies

G cluster_problem Problem: High Temperature Reaction cluster_solutions Mitigation Strategies Start (S)-Amine (High ee) Racemic Racemic Amine (Low ee) Imine Achiral Imine Intermediate Temp Lower Temperature Catalyst Control pH / Purify Reagents Solvent Optimize Solvent Time Minimize Reaction Time Temp->Imine Catalyst->Imine Solvent->Imine Time->Imine

References

  • Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. PMC. [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate. DOI. [Link]

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ResearchGate. [Link]

  • Deracemization of Racemic Amines to Enantiopure (R)‐ and (S)‐amines by Biocatalytic Cascade Employing ω‐Transaminase and Amine Dehydrogenase. ResearchGate. [Link]

  • A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines. Journal of the American Chemical Society. ACS Publications. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. [Link]

  • Thiyl Radical Mediated Racemization of Nonactivated Aliphatic Amines. ACS Publications. [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PMC. [Link]

  • Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. ResearchGate. [Link]

  • A flash thermal racemization protocol for the chemoenzymatic dynamic kinetic resolution and stereoinversion of chiral amines. Spiral. [Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development. ACS Publications. [Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Crystallization-Induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate Using Homogeneous Ir-Based Racemization Catalyst. ACS Publications. [Link]

  • Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. PMC. [Link]

  • Enantioselective, Intermolecular Benzylic C–H Amination Catalyzed by an Engineered Iron-Heme Enzyme. PMC. [Link]

  • Imine Formation: Organic Chemistry Study Guide. Fiveable. [Link]

  • Stable Benzyl Cation is the Key Intermediate for the Chiral Inversion of Denopamine by Heat. R Discovery. [Link]

  • Enantioselective extraction of unprotected amino acids coupled with racemization. PMC. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Stereoselective Amination of Chiral Benzylic Ethers Using Chlorosulfonyl Isocyanate: Total Synthesis of (+)-Sertraline. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. PMC. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. University of Leeds. [Link]

  • 21.4. Imine formation. Organic Chemistry II. Lumen Learning. [Link]

  • Formation of Imines and Enamines. Chemistry Steps. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • Planar Chiral Cyclic Amine and Its Derivatives: Synthesis and Stereochemical Behavior. Organic Letters. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Validation of (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride

In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For chiral amines like (S)-2-Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For chiral amines like (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride, a compound with significant potential in medicinal chemistry, rigorous and unambiguous purity assessment is paramount. This guide provides an in-depth, field-proven perspective on leveraging Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary, self-validating method for purity determination, comparing its performance against traditional chromatographic techniques.

The Superiority of qNMR for Absolute Purity Assessment

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in quality control, they are fundamentally relative methods. Their accuracy hinges on the availability of highly characterized, pure reference standards for both the API and its impurities to determine response factors.

Quantitative NMR (qNMR) transcends this limitation. The foundational principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][2] This allows for the direct measurement of the molar ratio between an analyte and a certified internal standard of known purity, yielding an absolute purity value for the analyte without requiring a reference standard of the analyte itself.[3] This makes qNMR an invaluable tool for characterizing new chemical entities and for the certification of reference materials.[4][5] Furthermore, as a spectroscopic technique, NMR provides comprehensive structural information, enabling the simultaneous identification and quantification of impurities, often without the need for their isolation.[6][7]

The qNMR Experimental Workflow: A Self-Validating System

The entire qNMR process, from sample preparation to final calculation, is designed to be a robust and self-validating system. Each step incorporates checks to ensure data integrity and accuracy.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Quantitative Analysis weigh_analyte Accurately weigh Analyte (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride (m_a) weigh_std Accurately weigh Internal Standard (e.g., Maleic Acid, m_std) of known purity (P_std) dissolve Dissolve both in a known volume of deuterated solvent (e.g., D₂O or DMSO-d₆) nmr_acq Acquire ¹H NMR Spectrum (Ensure D1 > 5 * T1max) dissolve->nmr_acq Transfer to NMR tube process Apply Fourier Transform nmr_acq->process phase Phase Correction (Manual) process->phase baseline Baseline Correction (Polynomial Fit) phase->baseline integrate Integrate non-overlapping signals for Analyte (I_a) and Standard (I_std) baseline->integrate calculate Calculate Purity (P_a) using the qNMR Equation integrate->calculate

Caption: The qNMR workflow for purity determination.

Detailed Protocol: Purity Validation of (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride

This protocol is designed to be compliant with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[8][9][10]

Causality Behind Experimental Choices
  • Analyte: (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride (MW: 223.14 g/mol [11]).

  • Deuterated Solvent: Deuterium oxide (D₂O) is a primary choice due to the dihydrochloride salt form of the analyte, ensuring high solubility. DMSO-d₆ is an alternative if solubility in D₂O is limited or if exchangeable protons need to be observed. The choice of solvent is critical for preventing signal overlap.[12]

  • Internal Standard (IS): Maleic acid is an excellent choice for quantification in D₂O.

    • Purity: It is available as a certified reference material (CRM) with a purity ≥99.5%. The purity of the standard is a direct factor in the accuracy of the final result.[13][14]

    • Signal Simplicity: It produces a sharp singlet for its two vinyl protons around 6.3 ppm, which is typically in a clear region of the spectrum for an aliphatic amine.

    • Chemical Stability: It is stable and non-reactive with the analyte.

    • Solubility: It is highly soluble in D₂O.

Step-by-Step Experimental Procedure

A. Sample Preparation:

  • Using a calibrated analytical microbalance, accurately weigh approximately 10-15 mg of (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride into a clean vial. Record the weight (m_analyte).

  • Accurately weigh approximately 5-8 mg of the Maleic Acid internal standard (Purity_std known, e.g., 99.8%) into the same vial. Record the weight (m_std).

  • Add approximately 0.7 mL of D₂O to the vial. Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a high-precision 5 mm NMR tube.

B. NMR Data Acquisition (Example: 500 MHz Spectrometer):

  • Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes.

  • Lock onto the deuterium signal of the solvent and perform automated shimming to optimize magnetic field homogeneity.

  • Critical Acquisition Parameters:

    • Pulse Program: A standard single 90° pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[15]

    • Relaxation Delay (D1): Set to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals being integrated (both analyte and standard). A conservative value of 30-60 seconds is often sufficient for accurate quantification and should be experimentally determined. Inadequate relaxation is a primary source of systematic error.[14]

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for signals of interest is recommended for integration errors <1%).[16]

    • Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.

    • Temperature: Maintain a constant temperature, e.g., 298 K (25 °C).[15]

C. Data Processing:

  • Apply an exponential line broadening factor of 0.3 Hz to improve S/N without significantly distorting lineshape.

  • Perform Fourier transformation.

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction (e.g., a 5th-order polynomial) to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[15]

D. Purity Calculation:

  • Identify a well-resolved, non-overlapping signal for the analyte. For (S)-2-Methyl-1-pyridin-2-yl-propylamine, a signal from the pyridinyl ring or the methyl groups could be suitable.

  • Integrate this analyte signal (I_analyte) and the singlet from the maleic acid internal standard (I_std).

  • Calculate the purity (P_analyte) using the following equation[12][17]:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal (For Maleic Acid, N_std = 2)

    • MW: Molar mass (Analyte: 223.14 g/mol ; Maleic Acid: 116.07 g/mol )

    • m: Mass

    • P: Purity of the standard

Comparison with Alternative Analytical Methods

No single technique is a panacea. The choice of method should be guided by the specific analytical objective.[8] While qNMR excels in absolute purity determination and structural confirmation, HPLC and GC offer advantages in other areas, such as trace analysis and high-throughput screening.

G cluster_goals cluster_methods start Primary Analytical Goal? goal1 Absolute Purity (Assay) & Structural Confirmation of API start->goal1 goal2 Quantify Known, UV-Active Impurities at Trace Levels (<0.1%) start->goal2 goal3 Analyze for Volatile Impurities (e.g., Residual Solvents) start->goal3 qnmr Quantitative NMR (qNMR) goal1->qnmr Primary Method hplc HPLC-UV/DAD goal2->hplc Optimal Method gc Gas Chromatography (GC-FID/MS) goal3->gc Required Method qnmr->hplc Complementary for chiral purity qnmr->gc Complementary

Caption: Logic for selecting the appropriate analytical method.

Quantitative Data Comparison Summary
FeatureQuantitative NMR (qNMR) HPLC-UV/DAD Gas Chromatography (GC-FID)
Principle Absolute Molar QuantificationRelative QuantificationRelative Quantification
Reference Standard Requires only a certified internal standard (structurally unrelated).Requires a highly pure reference standard of the analyte and all impurities to be quantified.Requires a highly pure reference standard of the analyte and all impurities to be quantified.
Specificity Excellent; full spectrum provides a unique fingerprint. Can resolve and identify unknown impurities.[4]Good; potential for co-elution. Diode-array detector (DAD) helps assess peak purity.Excellent for volatile compounds; potential for co-elution of non-volatile derivatives.
Quantitation Limit Typically ~0.1% (mole/mole). Sensitivity can be enhanced with cryogenic probes.[4]Excellent; often <0.05% (area %). Highly sensitive for chromophoric compounds.Excellent; often capable of reaching ppm levels for volatile compounds.
Sample Preparation Simple: weigh, dissolve, and run.More complex: may require filtration, dilution, and mobile phase preparation.May require derivatization for non-volatile amines, increasing complexity and potential for error.
Non-destructive Yes, the sample can be fully recovered.[1]No, the sample is consumed.No, the sample is consumed.
Information Output Absolute purity, structural confirmation, and impurity identification in a single experiment.Retention time and UV spectrum.Retention time. Mass spectrometry (MS) detector needed for structural information.

Conclusion

For the definitive purity validation of (S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride, quantitative NMR spectroscopy stands out as a superior, authoritative, and self-validating technique. Its ability to provide direct, absolute quantification without reliance on an analyte-specific reference standard, combined with its power for structural elucidation, makes it an indispensable tool in modern drug development.[5] While chromatographic methods like HPLC and GC remain essential for complementary analyses such as trace impurity detection and residual solvent analysis, qNMR provides the benchmark purity value that underpins the entire quality assessment of the API. By following a meticulously designed and validated protocol, researchers and drug development professionals can ensure the highest level of confidence in their analytical results, meeting the stringent requirements of scientific integrity and regulatory scrutiny.

References

  • Holzgrabe, U. (1999). Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 511-7.
  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
  • Mahmoudi, R., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 1037-1045.
  • Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek Resources.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy Resources.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Simmler, C., et al. (2018). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Planta Medica, 84(12/13), 959-965.
  • ResolveMass Laboratories. (2025).
  • Emery Pharma. Impurity Analysis and Profiling Services. Emery Pharma Website.
  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Emery Pharma. (2024).
  • FUJIFILM Wako Chemicals Europe GmbH. Internal Standard for qNMR (Calibration Standard for qNMR). Wako Chemicals Website.
  • CIG. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Chicago.
  • Bruker. (n.d.). Quantitative NMR Spectroscopy.
  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Sugimoto, N., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & Pharmaceutical Bulletin, 68(9), 868-878.
  • AWS. (2022). qNMR - Quantitative Analysis by NMR.
  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
  • Sigma-Aldrich. (2-methyl-1-pyridin-2-ylpropyl)amine dihydrochloride. Merck Website.
  • Sigma-Aldrich. (2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride AldrichCPR. Merck Website.
  • U.S. Pharmacopeia. (n.d.).
  • Fluorochem. 2-Methyl-1-(pyridin-2-yl)propan-2-aminedihydrochloride. Fluorochem Website.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • IUCr. (n.d.). Synthesis and comparative structural study of 2-(pyridin-2-yl)
  • Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • MDPI. (2020). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity. Foods, 9(1), 53.

Sources

Comparative

A Comparative Stability Analysis: (S)-2-Methyl-1-pyridin-2-yl-propylamine Free Base vs. Dihydrochloride Salt

A Guide for Drug Development Professionals Introduction: The Critical Role of Form Selection in Drug Development In the journey of a drug candidate from discovery to a viable pharmaceutical product, the selection of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

Introduction: The Critical Role of Form Selection in Drug Development

In the journey of a drug candidate from discovery to a viable pharmaceutical product, the selection of the optimal physical form of the active pharmaceutical ingredient (API) is a decision of paramount importance. This choice profoundly influences key attributes such as solubility, bioavailability, manufacturability, and, most critically, stability. An unstable API can lead to loss of potency, the formation of potentially toxic degradants, and altered physicochemical properties, ultimately compromising patient safety and therapeutic efficacy.

This guide provides an in-depth stability comparison between the free base and the dihydrochloride salt of (S)-2-Methyl-1-pyridin-2-yl-propylamine, a chiral building block with significant potential in medicinal chemistry. As a Senior Application Scientist, the objective is to move beyond a simple data sheet and provide a narrative grounded in mechanistic principles and authoritative guidelines, explaining the causality behind the experimental design and interpreting the potential outcomes. We will explore the theoretical underpinnings of stability for each form, outline a rigorous experimental protocol for a comparative forced degradation study, and present a framework for interpreting the resulting data, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Physicochemical Properties: The Foundation of Stability

The inherent stability of a compound is inextricably linked to its fundamental physicochemical properties. The transformation from a free base to a salt form dramatically alters these properties.

The free base, (S)-2-Methyl-1-pyridin-2-yl-propylamine, is a primary amine.[4] Amines are intrinsically basic and nucleophilic, rendering them susceptible to certain degradation pathways, particularly oxidation. The dihydrochloride salt is formed by protonating the two basic nitrogen centers in the molecule: the primary amine and the pyridine ring nitrogen. This seemingly simple acid-base reaction creates a new chemical entity with a distinct crystal lattice and properties.[5]

Property(S)-2-Methyl-1-pyridin-2-yl-propylamine (Free Base)(S)-2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride (Salt)Rationale for Stability Impact
Physical Form Typically a liquid at room temperature.[6]Crystalline solid.[7]Crystalline solids generally have higher physical stability due to the ordered arrangement of molecules in a crystal lattice, which restricts molecular mobility and reactivity.
Water Solubility LowerSignificantly HigherEnhanced solubility for the salt form is expected due to its ionic nature.[8] However, this can also increase susceptibility to hydrolytic degradation or salt disproportionation in the presence of moisture.[9][10]
Hygroscopicity Moderate to LowPotentially HighHydrochloride salts, especially of amines, are known to be hygroscopic.[10][11] Water absorption can lower the microenvironmental pH and create an aqueous medium that facilitates degradation or physical form changes.[12][13]
Reactivity of Amine High (Nucleophilic)Low (Protonated)The lone pair of electrons on the amine nitrogen is protonated in the salt form, making it significantly less nucleophilic and less prone to oxidative degradation.

Theoretical Stability Considerations

The Free Base: Oxidative Vulnerability

The primary aliphatic amine and the pyridine ring of the free base are potential sites for degradation. The lone pair of electrons on the primary amine makes it susceptible to oxidation, which can lead to the formation of corresponding imines, oximes, or hydroxylamines. The pyridine ring, while aromatic, can undergo N-oxidation to form the pyridine-N-oxide derivative, a common metabolic and degradation pathway for pyridine-containing compounds.[14][15]

The Dihydrochloride Salt: A Double-Edged Sword

Forming the dihydrochloride salt is a common and effective strategy to enhance the stability of basic compounds.[8][16] By protonating the basic nitrogens, the molecule is shielded from oxidative attack. However, this introduces new potential instabilities:

  • Disproportionation: This is a critical failure mode for salts.[17] It is the process where the salt reverts to its less soluble free base form.[9] This can be triggered by environmental factors like high humidity or interactions with basic excipients in a formulation.[12][13] The driving force is the establishment of a new equilibrium in the solid state.

  • Hygroscopicity-Induced Degradation: The increased affinity for water can lead to deliquescence at high relative humidity. The absorbed water can act as a medium for hydrolytic reactions or facilitate the conversion to a less stable hydrate form.[10]

Experimental Design: A Comparative Forced Degradation Study

To empirically compare the stability of the two forms, a forced degradation (or stress testing) study is essential.[18][19] The goal is not to determine shelf-life but to identify likely degradation products and pathways, and to establish the stability-indicating nature of the analytical method.[20][21][22] This study should be conducted in accordance with ICH Q1A(R2) principles.[1][23]

The workflow for this comparative study is outlined below:

G cluster_0 Preparation cluster_1 Stress Conditions (ICH Q1A) cluster_2 Analysis cluster_3 Data Evaluation prep_fb Prepare Free Base Sample (Neat or in Solution) acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) prep_fb->acid Expose base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_fb->base Expose ox Oxidation (e.g., 3% H2O2, RT) prep_fb->ox Expose therm Thermal (e.g., 80°C, Solid State) prep_fb->therm Expose photo Photolytic (ICH Q1B Light Exposure) prep_fb->photo Expose prep_salt Prepare Dihydrochloride Salt Sample (Solid or in Solution) prep_salt->acid Expose prep_salt->base Expose prep_salt->ox Expose prep_salt->therm Expose prep_salt->photo Expose analysis Stability-Indicating Chiral HPLC-UV/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Assay & Purity Determination Mass Balance Calculation Degradant Identification analysis->eval G cluster_0 Parent Compound cluster_1 Potential Degradation Products parent (S)-2-Methyl-1-pyridin-2-yl-propylamine n_oxide Pyridine N-Oxide Derivative parent->n_oxide Oxidation (H₂O₂) Photolysis amine_ox Amine Oxidation Products (Imine, Hydroxylamine) parent->amine_ox Oxidation (H₂O₂) (More likely for Free Base) racemate (R,S)-Racemate parent->racemate Harsh Basic/Thermal Conditions (Potential Racemization)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
Reactant of Route 2
(S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.